molecular formula C12H10BrNO4 B11791547 Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11791547
M. Wt: 312.12 g/mol
InChI Key: IUFUACPESDGKRB-UHFFFAOYSA-N
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Description

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound features a benzoate ester linked to a bromoisoxazole moiety via a methoxy group. It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the formation of the isoxazole ring followed by its bromination and subsequent esterification. One common method involves the cyclization of appropriate precursors under refluxing conditions with methanol and sodium methoxide . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

IUFUACPESDGKRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

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